molecular formula C22H17ClN2OS B11669994 N'-[(E)-(4-chlorophenyl)methylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide

N'-[(E)-(4-chlorophenyl)methylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide

Cat. No.: B11669994
M. Wt: 392.9 g/mol
InChI Key: HFFSDZNMXHMAQD-ZMOGYAJESA-N
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Description

N’-[(E)-(4-chlorophenyl)methylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, a fluorenyl group, and an acetohydrazide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-chlorophenyl)methylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide typically involves a condensation reaction between 4-chlorobenzaldehyde and 2-(9H-fluoren-9-ylsulfanyl)acetohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-chlorophenyl)methylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N’-[(E)-(4-chlorophenyl)methylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-chlorophenyl)methylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis (programmed cell death) in microbial cells .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • N’-[(E)-(4-chlorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

Uniqueness

N’-[(E)-(4-chlorophenyl)methylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C22H17ClN2OS

Molecular Weight

392.9 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-2-(9H-fluoren-9-ylsulfanyl)acetamide

InChI

InChI=1S/C22H17ClN2OS/c23-16-11-9-15(10-12-16)13-24-25-21(26)14-27-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-13,22H,14H2,(H,25,26)/b24-13+

InChI Key

HFFSDZNMXHMAQD-ZMOGYAJESA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)SCC(=O)N/N=C/C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)SCC(=O)NN=CC4=CC=C(C=C4)Cl

Origin of Product

United States

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